4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533841
InChI: InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H
SMILES: C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
Molecular Formula: C9H9ClN6O2
Molecular Weight: 268.66 g/mol

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione

CAS No.:

Cat. No.: VC13533841

Molecular Formula: C9H9ClN6O2

Molecular Weight: 268.66 g/mol

* For research use only. Not for human or veterinary use.

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione -

Specification

Molecular Formula C9H9ClN6O2
Molecular Weight 268.66 g/mol
IUPAC Name 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride
Standard InChI InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H
Standard InChI Key IDRMNSCIZWDZAK-UHFFFAOYSA-N
SMILES C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
Canonical SMILES C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound possesses the molecular formula C9H9ClN6O2\text{C}_9\text{H}_9\text{ClN}_6\text{O}_2 and a molecular weight of 268.66 g/mol. Its hydrochloride salt form enhances solubility, a critical factor in drug formulation. The IUPAC name, 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride, reflects its intricate bicyclic structure:

  • Imidazo[4,5-g]quinoxaline core: A fused heterocycle combining imidazole and quinoxaline rings.

  • Amino groups: At positions 4 and 9, contributing to hydrogen bonding and electrostatic interactions.

  • Dihydro groups: At positions 5 and 8, reducing aromaticity and increasing conformational flexibility.

  • Dione moieties: At positions 6 and 7, enabling keto-enol tautomerism and metal chelation .

Spectroscopic and Computational Data

Key identifiers include:

  • InChI: InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H

  • SMILES: C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
    Computational analyses predict a hydrogen bond donor count of 4 and acceptor count of 4, alongside a moderate partition coefficient (XLogP3=0.7\text{XLogP3} = -0.7) . The planar structure facilitates π-π stacking with biological targets, as evidenced by molecular docking studies .

Synthesis and Derivatization Strategies

Structural Modifications

The scaffold’s versatility allows for modifications such as:

  • Substitution at N1: Alkylation or arylation to modulate lipophilicity.

  • Functionalization of dione groups: Conversion to thione or hydrazone derivatives for enhanced bioactivity .
    Table 1 summarizes key derivatives and their synthetic yields:

DerivativeModification SiteYield (%)Reference
4,9-Diamino-6-thioneC6=O → C6=S72
N1-MethylatedN1-CH365

Pharmacological Profile and Mechanisms

Anticancer Activity

Imidazoquinoxaline derivatives exhibit potent antiproliferative effects by:

  • Topoisomerase II inhibition: Stabilizing DNA-enzyme complexes, inducing double-strand breaks .

  • Reactive oxygen species (ROS) generation: Oxidizing cellular components and triggering apoptosis.
    In vitro assays against MCF-7 breast cancer cells showed an IC50_{50} of 8.3 μM for the parent compound, surpassing doxorubicin (IC50_{50} = 12.1 μM) .

Structure-Activity Relationships (SAR)

Critical SAR insights include:

  • Amino groups: Essential for DNA intercalation; removal reduces potency by 90%.

  • Dione moieties: Conversion to mono-ketones decreases ROS generation capacity.

  • Chlorine substitution: Enhances membrane permeability but increases hepatotoxicity risks .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for EAPB203 and EAPB503 analogues, which show improved pharmacokinetic profiles. Key enhancements include:

  • PEGylation: Increasing half-life from 2.1 to 6.8 hours in murine models.

  • Targeted delivery: Conjugation with folic acid nanoparticles improves tumor selectivity .

Challenges and Future Directions

Current limitations involve:

  • Poor oral bioavailability: <15% due to first-pass metabolism.

  • Off-target effects: Cardiotoxicity at doses >50 mg/kg.
    Ongoing research focuses on prodrug formulations and combination therapies with checkpoint inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator